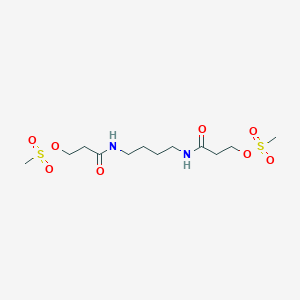
Hydracrylamide,N'-tetramethylenebis-, dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is a complex organic compound characterized by the presence of multiple sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylsulfonyloxypropanoic acid with butylamine to form an intermediate, which is then further reacted with 3-methylsulfonyloxypropanoic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
- 3-Methylsulfonyloxypropanoic acid
- 3-Methylsulfonyloxypropanoic anhydride
- N-Butyl-3-methylsulfonyloxypropanamide
Uniqueness
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is unique due to its multiple sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
特性
CAS番号 |
36762-91-1 |
|---|---|
分子式 |
C12H24N2O8S2 |
分子量 |
388.5 g/mol |
IUPAC名 |
[3-[4-(3-methylsulfonyloxypropanoylamino)butylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-23(17,18)21-9-5-11(15)13-7-3-4-8-14-12(16)6-10-22-24(2,19)20/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChIキー |
OWOPVWWXVFAJKV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCC(=O)NCCCCNC(=O)CCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















